
2-(O-tolyloxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(O-tolyloxy)ethane-1-sulfonyl chloride is an organic compound with the chemical formula C9H11ClO3S. It is a white crystalline solid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various drugs and pesticides .
Vorbereitungsmethoden
2-(O-tolyloxy)ethane-1-sulfonyl chloride can be synthesized by reacting 2-(O-tolyloxy)ethane-1-ol with sulfuryl chloride. The specific procedure involves adding 2-(O-tolyloxy)ethane-1-ol and triethylamine together, then gradually adding sulfuryl chloride and allowing the reaction to proceed at low temperature for several hours. After the reaction, the product is filtered, washed, and dried to obtain the pure compound .
Analyse Chemischer Reaktionen
2-(O-tolyloxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfides.
Common reagents used in these reactions include sulfuryl chloride for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions include sulfonamides, sulfonic acids, and sulfides .
Wissenschaftliche Forschungsanwendungen
2-(O-tolyloxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the preparation of biologically active molecules.
Medicine: It is used in the synthesis of drugs, including those for treating epilepsy.
Industry: It is used as a component in pesticides for controlling various pests
Wirkmechanismus
The mechanism of action of 2-(O-tolyloxy)ethane-1-sulfonyl chloride involves its ability to act as an electrophile in substitution reactions. The compound reacts with nucleophiles, leading to the formation of sulfonamide bonds. This reaction is facilitated by the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
2-(O-tolyloxy)ethane-1-sulfonyl chloride can be compared with other similar compounds such as tosyl chloride and mesyl chloride. These compounds also contain sulfonyl chloride groups and are used in similar types of reactions. this compound is unique due to the presence of the O-tolyloxy group, which can influence its reactivity and the types of products formed in reactions .
Similar compounds include:
- Tosyl chloride (p-toluenesulfonyl chloride)
- Mesyl chloride (methanesulfonyl chloride)
- Chloromethanesulfonyl chloride .
Eigenschaften
Molekularformel |
C9H11ClO3S |
|---|---|
Molekulargewicht |
234.70 g/mol |
IUPAC-Name |
2-(2-methylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO3S/c1-8-4-2-3-5-9(8)13-6-7-14(10,11)12/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
RFWIETRWWZJBKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


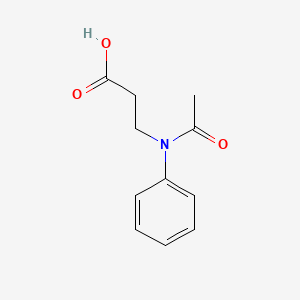

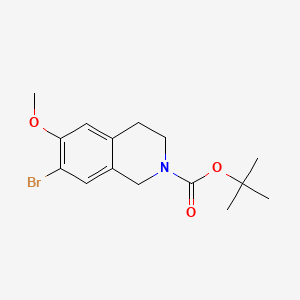
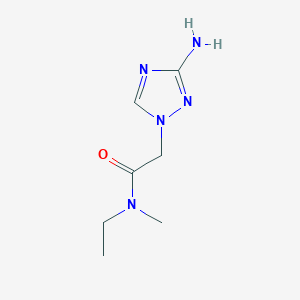
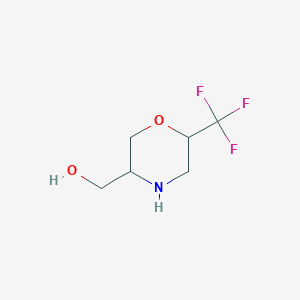
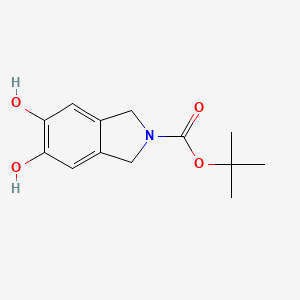
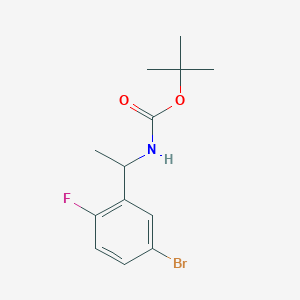
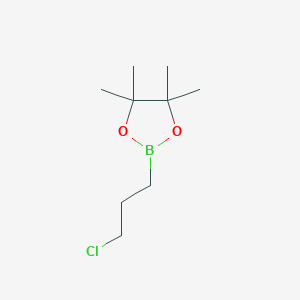


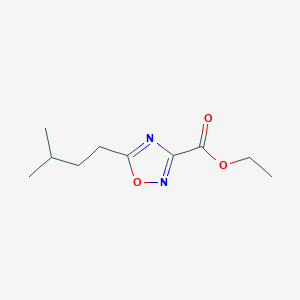
![Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13488370.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-isopropyl-phenyl)-acetic acid](/img/structure/B13488372.png)
![Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13488373.png)
